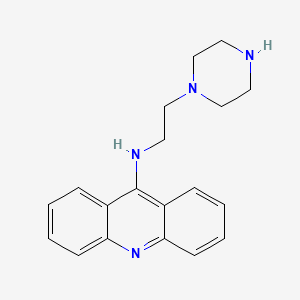

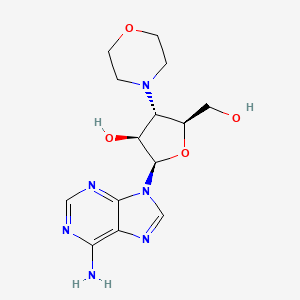

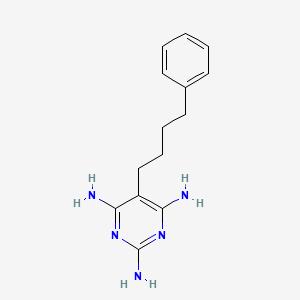

(All-e)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(All-e)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid ethyl ester” is a mouthful, but let’s break it down. This compound belongs to the class of carotenoids , which are natural pigments found in plants, algae, and some bacteria. Carotenoids play essential roles in photosynthesis, as well as providing color to fruits, vegetables, and flowers.

准备方法

Synthetic Routes::

Chemical Synthesis: The compound can be synthesized through a multistep chemical process. One common route involves the condensation of (a precursor) with a under acidic conditions. This reaction forms the polyene backbone of the carotenoid.

Biological Synthesis: Some organisms, such as algae and certain bacteria, can produce carotenoids enzymatically. Genetic engineering of microorganisms can enhance their carotenoid production.

Industrial Production:: Large-scale production typically involves cultivating microorganisms (e.g., Blakeslea trispora or Xanthophyllomyces dendrorhous ) in fermenters. These microorganisms naturally synthesize carotenoids, including our target compound. After fermentation, the carotenoids are extracted and purified.

化学反应分析

Reactions::

Oxidation: Carotenoids are susceptible to oxidation due to their conjugated double bonds. Oxidation can lead to color changes and degradation.

Isomerization: Carotenoids can undergo geometric isomerization (e.g., from all-trans to cis forms) under light or heat.

Ester Hydrolysis: The ester group in our compound can be hydrolyzed under acidic or basic conditions.

Oxidation: Oxygen, light, and heat.

Isomerization: UV light or elevated temperatures.

Ester Hydrolysis: Acidic or basic hydrolysis conditions.

Major Products:: The primary product of oxidation is often a carotenoid epoxide , while isomerization leads to different geometric isomers. Ester hydrolysis yields the corresponding carboxylic acid .

科学研究应用

Chemistry::

Colorants: Carotenoids are used as natural colorants in food, cosmetics, and textiles.

Antioxidants: Their antioxidant properties contribute to health benefits.

Photosensitizers: Carotenoids can act as photosensitizers in photodynamic therapy.

Vision: Carotenoids (e.g., ) are essential for vision and protect against macular degeneration.

Immune System: They support immune function.

Cancer Prevention: Some studies suggest carotenoids reduce cancer risk.

Food: Enhance color and nutritional value.

作用机制

Carotenoids serve as antioxidants, quenching harmful free radicals. They also play a role in light absorption during photosynthesis and protect cells from oxidative damage.

相似化合物的比较

Our compound is unique due to its specific methoxy and trimethylphenyl substituents. Similar carotenoids include β-carotene , lycopene , and astaxanthin .

属性

分子式 |

C23H30O3 |

|---|---|

分子量 |

354.5 g/mol |

IUPAC 名称 |

ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9-,13-12-,16-10-,17-14- |

InChI 键 |

HQMNCQVAMBCHCO-NEWHPHRFSA-N |

手性 SMILES |

CCOC(=O)/C=C(/C)\C=C/C=C(/C)\C=C/C1=C(C(=C(C=C1C)OC)C)C |

规范 SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)

![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)

![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)